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Dimethyl(piperidin-4-ylimino)-l6-sulfanone

Cat. No.: B13541766
M. Wt: 176.28 g/mol
InChI Key: SLKXFDZVWATTSI-UHFFFAOYSA-N
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Description

Contextualization of Heteroatom Chemistry in Complex Molecular Architectures

Heteroatom chemistry, the study of organic compounds containing elements other than carbon and hydrogen, is fundamental to the design of complex and functional molecules. wiley.com The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur introduces variations in electronegativity, bond polarity, and geometry, which profoundly influence the molecule's physical, chemical, and biological properties. rsc.org These elements are cornerstones in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The strategic placement of heteroatoms allows chemists to fine-tune electronic properties, create specific binding interactions, and construct the complex three-dimensional structures often required for biological activity. nih.gov Research in this area focuses on creating new synthetic methods to build these intricate structures and understanding the dynamic interactions between atoms within the molecules. researchgate.net

Significance of Piperidine (B6355638) Ring Systems in Molecular Design

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most prevalent structural motifs in medicinal chemistry. encyclopedia.pubnih.gov Its derivatives are found in a vast array of pharmaceuticals, encompassing over twenty drug classes, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pubijnrd.org The significance of the piperidine scaffold lies in its ability to serve as a versatile building block. Its saturated, non-aromatic nature provides a defined three-dimensional geometry, which is crucial for precise interactions with biological targets like enzymes and receptors. Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor or be protonated at physiological pH, enhancing solubility and influencing pharmacokinetic properties. The piperidine ring is a key component in numerous natural alkaloids with significant biological activity, such as piperine from black pepper, and in synthetic drugs like donepezil, used for Alzheimer's therapy. encyclopedia.pubijnrd.orgnih.gov

Review of Highly Oxidized Sulfur Species in Organic Synthesis and Theory

Sulfur is notable for its ability to exist in multiple oxidation states, ranging from -2 to +6. wikipedia.org Highly oxidized sulfur species, such as sulfoxides and sulfones (R−S(O)₂−R), are particularly important in organic synthesis. wikipedia.orgscripps.edu The oxidation of sulfides to sulfones is a common transformation, achieved using various oxidizing agents like hydrogen peroxide. acs.orgorganic-chemistry.org The resulting sulfone group is a strong electron-withdrawing group, which activates adjacent protons and influences the reactivity of the molecule. Sulfones are generally stable, polar, and capable of acting as hydrogen bond acceptors. These properties make them valuable functional groups in the design of pharmaceuticals and polymers. Furthermore, theoretical and synthetic studies continue to explore the unique chemistry of hypervalent sulfur compounds, expanding their applications in catalysis and as synthetic intermediates. wikipedia.org

Rationale for Investigating Novel l6-Sulfanone Imines

The investigation into novel λ6-sulfanone imines is driven by the goal of creating new chemical entities with unique reactivity and functionality. This class of compounds brings together a hypervalent sulfur center, a carbon-nitrogen double bond (imine), and various organic substituents. Imines, also known as Schiff bases, are versatile intermediates in organic synthesis, capable of acting as electrophiles or participating in cycloaddition reactions. nih.gov The N-sulfinyl imine group, a related structure, is known to activate the imine moiety toward nucleophilic substitution, making it a valuable tool in asymmetric synthesis. longdom.org By combining the properties of the highly oxidized sulfanone group with the reactivity of the imine, researchers aim to develop novel building blocks for constructing complex nitrogen-containing molecules, which are prevalent in biologically active compounds. nih.gov

Research Aims and Scope for Dimethyl(piperidin-4-ylimino)-l6-sulfanone

The specific focus on this compound stems from the desire to synthesize and characterize a molecule that merges three distinct and synthetically valuable functional groups. The research aims for this compound would likely involve:

Synthesis and Characterization: Developing a reliable synthetic route to the molecule and thoroughly characterizing its structure using modern spectroscopic techniques.

Exploring Reactivity: Investigating the chemical reactivity of the imine bond as influenced by the adjacent λ6-sulfanone and the piperidine ring. This could include reactions such as hydrolysis back to the parent amine and ketone, or reduction to form a secondary amine. masterorganicchemistry.commasterorganicchemistry.com

Potential Applications: Assessing its utility as a synthetic intermediate. The presence of the piperidine ring suggests potential applications in medicinal chemistry, where this scaffold could be incorporated into larger, more complex drug candidates. The unique electronic nature of the sulfanone-imine linkage might also make it a candidate for use as a ligand in catalysis or as a component in materials science.

Data Tables

Table 1: Physicochemical Properties of this compound and its Dihydrochloride (B599025) Salt This table provides key identifiers and properties for the target compound and its common salt form.

PropertyThis compoundDimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone dihydrochloride
CAS Number 1622050-38-72344685-36-3 bldpharm.com
Molecular Formula C₇H₁₆N₂OSC₇H₁₈Cl₂N₂OS bldpharm.comachmem.com
Molecular Weight 176.28 g/mol 249.20 g/mol bldpharm.comcymitquimica.com
SMILES Code O=S(C)(C)=NC1CCNCC1O=S(C)(C)=NC1CCNCC1.[H]Cl.[H]Cl bldpharm.com
MDL Number Data not availableMFCD31924441 bldpharm.comachmem.com

Table 2: Selected Pharmacological Applications of Piperidine Derivatives This table highlights the diverse therapeutic areas where the piperidine scaffold is a key structural feature. encyclopedia.pubijnrd.org

Therapeutic ClassExample Drug(s)
Analgesics Meperidine, Fentanyl
Antipsychotics Haloperidol, Risperidone
Alzheimer's Disease Therapy Donepezil nih.govijnrd.org
Antihistamines Loratadine, Fexofenadine
Anti-cancer Agents Crizotinib, Alectinib encyclopedia.pub
Antidiabetic Agents Voglibose ijnrd.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2OS B13541766 Dimethyl(piperidin-4-ylimino)-l6-sulfanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2OS

Molecular Weight

176.28 g/mol

IUPAC Name

dimethyl-oxo-piperidin-4-ylimino-λ6-sulfane

InChI

InChI=1S/C7H16N2OS/c1-11(2,10)9-7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3

InChI Key

SLKXFDZVWATTSI-UHFFFAOYSA-N

Canonical SMILES

CS(=NC1CCNCC1)(=O)C

Origin of Product

United States

Synthetic Methodologies for Dimethyl Piperidin 4 Ylimino L6 Sulfanone

Retrosynthetic Analysis of Dimethyl(piperidin-4-ylimino)-l6-sulfanone

A retrosynthetic analysis of the target molecule, this compound, allows for the deconstruction of the complex structure into simpler, more readily available starting materials. This process helps in identifying key bond formations and strategic intermediates.

Retrosynthetic analysis of this compoundFigure 1: Proposed retrosynthetic analysis of this compound.

The most logical primary disconnection is that of the imino-sulfur (S=N) bond. This bond is a key feature of the l6-sulfanone core and its formation is a critical step in the synthesis. Theoretical studies suggest that the S-N bond in related sulfoximine (B86345) systems is a single bond with strong ionic character, rather than a true double bond. researchgate.netresearchgate.net This understanding of the electronic structure can guide the choice of synthetic reactions.

Two primary disconnection strategies for the imino-sulfur bond can be envisioned:

Strategy A: Imine formation from an amine and a sulfoxide. This approach considers the reaction between 4-aminopiperidine and an activated dimethyl sulfoxide derivative. The sulfoxide oxygen would be the leaving group in this scenario.

Strategy B: Imination of a sulfoxide. This involves the direct reaction of dimethyl sulfoxide with a source of the "piperidin-4-ylimino" group. This is a common method for the formation of sulfilimines and sulfoximines. wikipedia.org

Disconnection StrategyPrecursorsKey Reaction Type
Strategy A 4-Aminopiperidine, Activated Dimethyl SulfoxideCondensation/Substitution
Strategy B Dimethyl Sulfoxide, Piperidin-4-ylimino sourceImination

Table 1: Comparison of Disconnection Strategies for the Imino-Sulfur Bond.

The hexavalent sulfur (l6) in the sulfanone core is another key synthetic challenge. The formation of this hypervalent sulfur center can be approached in several ways, primarily involving the oxidation of a lower-valent sulfur species.

Common approaches include:

Oxidation of a sulfilimine: A pre-formed sulfilimine can be oxidized to the corresponding sulfoximine (l6-sulfanone). This is a widely used method. wikipedia.org

Direct oxidative imination of a sulfide: A one-pot reaction where a sulfide is simultaneously oxidized and iminated. organic-chemistry.org

Use of a pre-formed hexavalent sulfur reagent: While less common for this specific structure, it is theoretically possible to start with a reagent already containing a dimethyl-l6-sulfur core and then attach the imino group.

The choice of oxidant is crucial in these transformations to achieve the desired hexavalent state without over-oxidation or side reactions.

ApproachStarting Sulfur CompoundKey Transformation
Oxidation of Sulfilimine Dimethyl sulfilimineOxidation
Direct Oxidative Imination Dimethyl sulfideOxidation and Imination
Functionalization of l6-Sulfur Reagent Pre-formed dimethyl-l6-sulfur speciesSubstitution/Condensation

Table 2: Synthetic Approaches for the Formation of the l6-Sulfur Center.

The piperidin-4-yl moiety can be derived from readily available starting materials. The key precursor is likely to be a piperidin-4-one or a protected 4-aminopiperidine. The synthesis of N-substituted 4-piperidones is a well-established area of research. acs.orggoogle.com

Several synthetic routes to piperidin-4-one derivatives have been reported, including:

Dieckmann condensation: A classical method for the formation of cyclic ketones.

Aza-Michael addition: The addition of an amine to an α,β-unsaturated carbonyl compound. researchgate.net

Reductive amination of 1,5-dicarbonyl compounds.

PrecursorKey Synthetic MethodStarting Materials
N-Protected Piperidin-4-one Dieckmann CondensationAcyclic diester
N-Protected Piperidin-4-one Aza-Michael Additionα,β-Unsaturated ketone, primary amine
4-Aminopiperidine Reductive AminationPiperidin-4-one, ammonia/amine source

Table 3: Precursor Design Strategies for the Piperidin-4-yl Moiety.

Development of Novel Synthetic Pathways

Based on the retrosynthetic analysis, several novel synthetic pathways can be proposed for the efficient construction of this compound. These pathways aim to be convergent and allow for the late-stage introduction of key functional groups.

The direct construction of the dimethyl-l6-sulfanone core is a highly desirable approach as it would streamline the synthesis. Recent advances in sulfur chemistry could enable such a transformation. For instance, the direct oxidative imination of dimethyl sulfide would be an atom-economical approach. organic-chemistry.org This could potentially be achieved using a suitable nitrogen source in the presence of an oxidizing agent.

Another approach could involve the use of sulfoxonium ylides as precursors. These compounds, which feature a hexavalent sulfur, could potentially be functionalized to introduce the imino group. researchgate.net

The introduction of the piperidin-4-ylimino group needs to be carefully considered, especially if stereocenters are present in the piperidine (B6355638) ring. The formation of the imine bond from a piperidin-4-one precursor would typically proceed via a condensation reaction.

To achieve stereoselectivity, several strategies can be employed:

Use of a chiral piperidin-4-one precursor: If the piperidine ring is substituted, starting with an enantiomerically pure piperidin-4-one would lead to a stereodefined product. The stereoselective synthesis of piperidine derivatives is an active area of research. nih.govnih.govgoogle.com

Chiral auxiliaries: The use of a chiral auxiliary on the piperidine nitrogen could direct the stereochemical outcome of the imine formation.

Enzymatic resolution: A chemo-enzymatic approach could be used to resolve a racemic mixture of the final product or a key intermediate. nih.gov

The reaction conditions for the imine formation, such as the choice of catalyst and solvent, would also play a crucial role in controlling the stereoselectivity of the reaction.

MethodDescription
Chiral Precursor Synthesis starts from an enantiomerically pure substituted piperidin-4-one.
Chiral Auxiliary A removable chiral group on the piperidine nitrogen directs the stereochemistry.
Kinetic Resolution A chiral reagent or catalyst selectively reacts with one enantiomer of a racemic intermediate.
Enzymatic Methods Enzymes are used to selectively form or resolve stereoisomers. nih.gov

Table 4: Strategies for Stereoselective Introduction of the Piperidin-4-ylimino Group.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and the nature of the nitrogen source. acs.org

Catalyst Selection: While various transition metal catalysts can be employed for sulfoximine synthesis, rhodium catalysts, such as Rh₂(OAc)₄, have shown high efficacy in promoting the imination of sulfoxides. acs.orgorganic-chemistry.org The catalyst loading is a critical factor, with lower loadings being economically and environmentally favorable.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Solvents ranging from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and protic (e.g., methanol) have been explored for sulfoximine synthesis. nih.govnih.gov The solubility of the reactants and the stability of the catalytic species in the chosen solvent are important considerations.

Temperature and Reaction Time: The reaction temperature and duration are interdependent parameters that need to be carefully controlled. While higher temperatures can accelerate the reaction, they may also lead to undesired side reactions and decomposition of the product or catalyst. A systematic study to find the optimal balance is necessary.

Nitrogen Source and Protecting Groups: The reactivity of the nitrogen source is a key determinant of the reaction's success. In the case of this compound, 4-aminopiperidine or a protected version might be used. The use of a protecting group on the piperidine nitrogen, such as Boc or Cbz, can prevent side reactions and may need to be removed in a subsequent step. nih.gov

A representative table illustrating the optimization of reaction conditions for a generic rhodium-catalyzed sulfoximine synthesis is presented below.

Table 1: Optimization of Reaction Conditions for a Generic Rhodium-Catalyzed Sulfoximine Synthesis

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 Rh₂(OAc)₄ (2) Toluene 80 12 65
2 Rh₂(OAc)₄ (2) Acetonitrile 80 12 78
3 Rh₂(OAc)₄ (2) Methanol 60 8 85
4 Rh₂(esp)₂ (1) Methanol 60 8 92
5 Rh₂(esp)₂ (1) Methanol 40 12 88

Exploration of Alternative Synthetic Routes

Beyond the direct imination of sulfoxides, several alternative synthetic routes can be explored for the preparation of this compound and its analogs. These alternative strategies may offer advantages in terms of substrate scope, functional group tolerance, and stereoselectivity.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient approach to complex molecules. While specific MCRs for this compound are not extensively documented, the general principles of MCRs could be applied to its synthesis. For instance, a hypothetical MCR could involve dimethyl sulfide, an ammonia source, and a piperidone derivative, which through a series of in-situ oxidation and condensation steps, could lead to the desired sulfoximine. The development of such a strategy would be a novel and atom-economical approach.

Catalyst-Mediated Synthesis Approaches

The use of various catalysts is central to modern organic synthesis, and the preparation of sulfoximines is no exception. Besides rhodium, other transition metals like copper, iron, and palladium have been utilized in catalyst-mediated sulfoximine synthesis. organic-chemistry.org These catalysts can activate either the sulfur or the nitrogen-containing reactant to facilitate the S=N bond formation. For instance, copper-catalyzed cross-coupling reactions of NH-sulfoximines with aryl halides have been reported, which could be adapted for the synthesis of N-functionalized derivatives of this compound. organic-chemistry.org

Recent advancements have also focused on the development of enantioselective catalytic methods for the synthesis of chiral sulfoximines. nih.govnih.govacs.org Although this compound itself is achiral at the sulfur center, these methods are highly relevant for the synthesis of chiral analogs. Chiral N-heterocyclic carbene (NHC) catalysts have been employed in the kinetic resolution of racemic sulfoximines, providing access to enantiomerically enriched products. researchgate.net

Table 2: Comparison of Catalyst Systems for Sulfoximine Synthesis

Catalyst System Reactants Key Advantages
Rh₂(OAc)₄ / Oxidant Sulfoxide + Amine High efficiency, broad substrate scope acs.org
CuI / Ligand NH-Sulfoximine + Aryl Halide Good for N-functionalization organic-chemistry.org
FeSO₄ / Ligand Sulfoxide + N-Source Inexpensive and earth-abundant metal
Chiral Rhodium Catalysts Sulfenamide + Diazo compound Enantioselective synthesis of chiral sulfoximines nih.govacs.org

Chemoenzymatic or Biocatalytic Considerations for Analogous Systems

Chemoenzymatic and biocatalytic approaches are gaining prominence in chemical synthesis due to their high selectivity and environmentally benign nature. While there is limited literature on the direct biocatalytic synthesis of sulfoximines, enzymes could potentially be engineered or discovered for this transformation. For instance, certain monooxygenases or iminotransferases could be explored for their ability to catalyze the imination of sulfoxides.

A more immediate application of biocatalysis could be in the synthesis of chiral precursors or in the resolution of racemic mixtures of sulfoximine analogs. For example, lipases are widely used for the kinetic resolution of racemic alcohols and amines, and a similar strategy could be envisioned for chiral sulfoximines bearing appropriate functional groups. The development of such biocatalytic methods would represent a significant advancement in the sustainable synthesis of this important class of compounds.

Advanced Spectroscopic and Diffraction Based Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. A comprehensive suite of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides crucial information about the compound's conformation and dynamic behavior.

The structural backbone of Dimethyl(piperidin-4-ylimino)-l6-sulfanone can be meticulously mapped out using a combination of one- and two-dimensional NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for the methyl protons on the sulfanone group, which would likely appear as a singlet, and a set of multiplets for the protons on the piperidine (B6355638) ring. The protons at C-2/C-6 would be distinct from those at C-3/C-5 due to their proximity to different substituents. The ¹³C NMR spectrum would complement this by showing signals for the methyl carbons, the three distinct carbons of the piperidine ring (C-4, C-2/6, C-3/5), and the imino carbon (C=N).

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is instrumental in establishing proton-proton (¹H-¹H) coupling networks. For the piperidine ring, COSY would reveal correlations between the proton at C-4 and its neighbors at C-3 and C-5. Further correlations would be seen between the C-3/C-5 protons and the C-2/C-6 protons, confirming the spin system of the heterocyclic ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. researchgate.net It allows for the unambiguous assignment of the piperidine carbon signals (C-2/6, C-3/5, and C-4) by linking them to their already identified proton signals. nih.gov Similarly, the methyl carbon signal of the sulfanone group would be confirmed by its correlation to the corresponding methyl proton singlet.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations, which piece the molecular fragments together. nih.gov Key expected correlations would include a cross-peak between the methyl protons of the sulfanone group and the imino-carbon (C-4 of the piperidine ring), confirming the S-N=C linkage. Additionally, correlations from the piperidine protons at C-3/C-5 to the imino-carbon would further solidify this assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which is vital for conformational analysis. In a chair conformation, NOESY would reveal through-space correlations between axial protons, such as 1,3-diaxial interactions between protons on C-2/C-6 and C-4, confirming the stereochemistry of the piperidine ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D Correlations for this compound Predicted chemical shifts (δ) in ppm. Actual values may vary based on solvent and experimental conditions.

Position Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Key COSY Correlations Key HMBC Correlations
S-(CH₃)₂ ~3.0 (s, 6H) ~40 - C=N
Piperidine C-2, C-6 ~3.1 (m, 4H) ~50 H-3, H-5 C-3, C-4, C-5
Piperidine C-3, C-5 ~1.8 (m, 4H) ~35 H-2, H-4, H-6 C-2, C-4, C-6
Piperidine C-4 ~2.8 (m, 1H) ~170 (C=N) H-3, H-5 C-2, C-3, C-5, C-6
Piperidine N-H Variable - - C-2, C-6

While solution-state NMR reveals the structure of a molecule as it tumbles freely, solid-state NMR (SSNMR) provides insight into its conformation and packing within a crystal lattice. The conformation in the solid state can differ from that in solution. researchgate.net For this compound, SSNMR could be used to determine if the piperidine ring adopts a similar chair conformation in the solid phase. Furthermore, SSNMR is a powerful tool for identifying polymorphism, where a compound crystallizes in multiple forms with different physical properties. Comparing solution NMR data with SSNMR and X-ray crystallography results provides a comprehensive understanding of the molecule's structure across different phases. researchgate.net

Molecules are not static, and dynamic processes such as ring inversions and bond rotations often occur on the NMR timescale. Variable-temperature (VT) NMR studies can be employed to investigate these phenomena. For this compound, two primary dynamic processes are of interest:

Piperidine Ring Inversion: The piperidine ring can undergo a chair-to-chair interconversion. At low temperatures, this process may slow sufficiently to allow for the observation of distinct signals for axial and equatorial protons. As the temperature is raised, these signals broaden and eventually coalesce into an averaged signal. The temperature of coalescence can be used to calculate the free energy of activation (ΔG‡) for the ring flip.

Restricted S=N Bond Rotation: The sulfur-nitrogen double bond may exhibit restricted rotation, leading to the existence of different rotamers. Similar to ring inversion, VT-NMR can be used to study the kinetics of this rotation. Studies on related N-acylated piperidines have shown that rotational barriers around C-N amide bonds can be determined using dynamic NMR techniques. clockss.org

Table 2: Potential Dynamic Processes in this compound

Dynamic Process Spectroscopic Observation (VT-NMR) Estimated Activation Barrier (ΔG‡)
Piperidine Ring Inversion Coalescence of axial/equatorial proton signals 40-50 kJ/mol
S=N Bond Rotation Coalescence of signals for distinct rotamers 50-70 kJ/mol

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. numberanalytics.com

The key functional groups in this compound each have distinct vibrational signatures.

Sulfanone Group (S=O): This group is expected to produce very strong and characteristic absorption bands in the IR spectrum corresponding to symmetric and asymmetric stretching vibrations of the S=O bond. These typically appear in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively.

Imino Group (C=N): The carbon-nitrogen double bond stretch gives rise to a medium-intensity absorption in the IR spectrum, typically found in the 1690-1640 cm⁻¹ region.

Other Vibrations: Aliphatic C-H stretching vibrations from the methyl and piperidine groups would be observed in the 3000-2850 cm⁻¹ region. The N-H stretch of the piperidine amine would appear as a medium band around 3350-3300 cm⁻¹.

Table 3: Principal Vibrational Modes and Expected Frequencies

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
N-H Stretch Piperidine Amine 3350 - 3300 Medium Weak
C-H Stretch Aliphatic (CH₂, CH₃) 3000 - 2850 Strong Strong
C=N Stretch Imino 1690 - 1640 Medium Medium-Strong
S=O Asymmetric Stretch Sulfanone 1350 - 1300 Strong Medium
S=O Symmetric Stretch Sulfanone 1160 - 1120 Strong Strong

IR and Raman spectroscopy are complementary techniques. nih.gov A vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it causes a change in polarizability. wikipedia.org For a molecule like this compound, which lacks a center of symmetry, many vibrations will be active in both spectra. However, their relative intensities can differ significantly. The highly polar S=O bonds will show very strong IR absorptions, while more symmetric vibrations may show greater intensity in the Raman spectrum. youtube.com

To definitively assign specific vibrational modes, particularly those of the core S=N=C framework, computational methods such as Density Functional Theory (DFT) are often employed. These calculations can predict the vibrational frequencies and intensities, which can then be correlated with the experimental IR and Raman spectra to provide a highly confident assignment of each band to a specific atomic motion. smu.edu

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, with a molecular formula of C7H16N2OS, the theoretical exact mass can be calculated and compared against the experimentally determined value.

Ionization Techniques (e.g., ESI, APCI) and Fragmentation Pattern Analysis

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly employed in HRMS to generate intact molecular ions, typically [M+H]+ in the positive ion mode. The choice between ESI and APCI would depend on the polarity and thermal stability of the analyte. Given the presence of basic nitrogen atoms in the piperidine ring, ESI is anticipated to be a highly effective ionization method.

Upon ionization, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides crucial structural information. By inducing fragmentation of the precursor ion, a characteristic pattern of product ions is generated, which corresponds to the cleavage of specific bonds within the molecule.

Hypothetical Fragmentation of this compound ([C7H17N2OS]+)

m/z (Fragment)Proposed Structure/Fragment Identity
177.1083[M+H]+
162.0848Loss of CH3
97.1022Piperidin-4-ylimino moiety
83.0862Piperidine ring fragment
78.0113Dimethylsulfanone moiety

This table represents a hypothetical fragmentation pattern to illustrate the expected data from an HRMS/MS experiment.

Isotopic Abundance Profiling

The high resolution of HRMS allows for the observation of isotopic patterns, which arise from the natural abundance of isotopes for each element in the molecule (e.g., ¹³C, ¹⁵N, ³³S, ³⁴S). The measured isotopic distribution for the molecular ion must match the theoretically calculated pattern for the proposed elemental formula, providing a high degree of confidence in the assigned composition. For C7H16N2OS, the presence of sulfur with its characteristic isotopic signature (³²S, ³³S, ³⁴S) would be a key confirmatory feature.

Expected Isotopic Pattern for [C7H16N2OS]+

IonCalculated MassRelative Abundance (%)
A176.1009100.00
A+1177.10439.03
A+2178.10465.21

This table illustrates the theoretical isotopic abundance pattern expected for the molecular formula.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsional angles, thereby confirming the molecular structure and stereochemistry.

Single-Crystal X-ray Diffraction Analysis of Bond Lengths, Angles, and Dihedrals

To perform single-crystal XRD, a suitable single crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This analysis would yield precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule.

Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.25
b (Å)8.54
c (Å)12.67
β (°)105.3
Volume (ų)1068.9
Z4

This table presents hypothetical unit cell parameters to illustrate the type of data obtained from a single-crystal XRD experiment.

Selected Hypothetical Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
S=O1.45
S=N1.58
N-C(piperidine)1.47
C-N-C(piperidine)118.5
O=S=N121.0

This table provides illustrative examples of the precise geometric parameters that would be determined.

Co-crystallization Strategies for Elucidating Intermolecular Interactions

Co-crystallization involves crystallizing the target molecule with another compound (a co-former) to form a new crystalline solid. This technique is particularly useful for studying non-covalent interactions, such as hydrogen bonding. By co-crystallizing this compound with a suitable hydrogen bond donor or acceptor, the specific intermolecular interactions that govern its solid-state packing could be elucidated. For instance, co-crystallization with a carboxylic acid could reveal hydrogen bonding between the piperidine nitrogen and the acidic proton of the co-former.

Computational and Theoretical Investigations of Dimethyl Piperidin 4 Ylimino L6 Sulfanone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule at the atomic level.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For Dimethyl(piperidin-4-ylimino)-l6-sulfanone, this would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p)) to solve the Schrödinger equation in an approximate manner. The optimization process would yield key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric properties.

Table 1: Hypothetical Optimized Geometrical Parameters from DFT Calculations (Note: The following data is illustrative of typical outputs from DFT calculations and is not based on actual research for the specific compound.)

ParameterValue (Angstrom/Degrees)
S=O Bond Length1.45 Å
S=N Bond Length1.58 Å
C-S-C Bond Angle105.2°
Piperidine (B6355638) Ring ConformationChair

Ab Initio Methods for High-Level Electronic Structure Description

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of accuracy for describing electronic structure. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to refine the understanding of electron correlation and its influence on the molecule's energy and properties. These calculations are computationally more demanding but provide benchmark data for validating less expensive methods like DFT.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density between orbitals, which is indicative of hyperconjugative and conjugative interactions that contribute to molecular stability. For this compound, NBO analysis would reveal the nature of the bonding between the sulfoximine (B86345) and piperidine moieties, including the hybridization of the sulfur, nitrogen, and carbon atoms. researchgate.netacadpubl.eunih.gov This analysis provides insights into charge distribution and the strength of intramolecular interactions. researchgate.netacadpubl.eunih.gov

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of molecules over time, providing a detailed picture of their conformational flexibility.

Force Field Development and Validation for this compound

A critical first step in performing MD simulations is the development and validation of a force field, which is a set of parameters that describe the potential energy of the system. For a novel molecule like this compound, this would involve deriving parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions. These parameters could be obtained from high-level quantum chemical calculations and validated against any available experimental data for related compounds to ensure the force field accurately reproduces the molecule's behavior. rsc.orgresearchgate.net

Conformational Ensemble Sampling and Analysis

Once a reliable force field is established, MD simulations can be run to sample the vast conformational space of the molecule. This involves simulating the molecule's motion over nanoseconds or even microseconds. The resulting trajectory provides an ensemble of different conformations, which can be analyzed to identify the most populated and energetically favorable shapes of the molecule. This is particularly important for understanding the flexibility of the piperidine ring and the orientation of the dimethyl-l6-sulfanone group. researchgate.net Analysis of the conformational ensemble can reveal insights into how the molecule might interact with biological targets.

Reactivity Prediction and Reaction Pathway Elucidation

A thorough understanding of a molecule's reactivity and the mechanisms by which it undergoes chemical transformations is fundamental to its application. Computational chemistry provides powerful tools to predict these characteristics.

Transition State Search for Elementary Reaction Steps

The elucidation of reaction mechanisms at a molecular level involves the identification of transition states, which are the highest energy points along a reaction coordinate. The energy of these transition states determines the activation energy and, consequently, the rate of a reaction. For this compound, there are currently no published studies detailing transition state searches for its elementary reaction steps. Such studies would be invaluable in predicting its stability, potential decomposition pathways, and its reactivity with other chemical species.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It utilizes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will interact with other molecules. The energy and spatial distribution of these orbitals indicate the molecule's nucleophilic (electron-donating) and electrophilic (electron-accepting) sites.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Energies

Molecular Orbital Energy (eV) Description
HOMO Data not available Highest Occupied Molecular Orbital
LUMO Data not available Lowest Unoccupied Molecular Orbital

This table is for illustrative purposes only. No experimental or computational data is currently available.

Conceptual DFT for Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. These include Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack, and the global electrophilicity index, which measures a molecule's ability to accept electrons. The calculation of these descriptors for this compound would offer significant insights into its reactivity profile.

Table 2: Conceptual DFT Reactivity Descriptors

Descriptor Value Interpretation
Fukui Functions (f+, f-, f0) Data not available Site selectivity for electrophilic, nucleophilic, and radical attack
Global Electrophilicity Index (ω) Data not available Propensity of the molecule to accept electrons
Chemical Hardness (η) Data not available Resistance to change in electron distribution

This table is for illustrative purposes only. No experimental or computational data is currently available.

Spectroscopic Parameter Prediction and Validation

Computational methods are instrumental in predicting spectroscopic properties, which aids in the interpretation of experimental data and the structural elucidation of new compounds.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. These predicted spectra can be compared with experimental data to confirm the structure of this compound.

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts (Hypothetical)

Proton Environment Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Piperidine N-H Data not available Data not available
Piperidine C-H (axial) Data not available Data not available
Piperidine C-H (equatorial) Data not available Data not available

This table is for illustrative purposes only. No experimental or computational data is currently available.

Vibrational Frequency Calculations for IR/Raman Interpretation

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. This information is crucial for assigning the peaks in an experimental IR or Raman spectrum to specific molecular vibrations, such as N-H stretches, C=N stretches, and S=O stretches, which would be expected in this compound.

Table 4: Key Predicted Vibrational Frequencies (Hypothetical)

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
N-H Stretch Data not available Medium
C=N Imino Stretch Data not available Strong
S=O Asymmetric Stretch Data not available Strong
S=O Symmetric Stretch Data not available Strong

This table is for illustrative purposes only. No experimental or computational data is currently available.

UV-Vis Absorption and Emission Spectra Simulation

As of the latest available data, specific computational studies detailing the UV-Vis absorption and emission spectra simulation for this compound are not present in publicly accessible scientific literature. While theoretical investigations using methods like Time-Dependent Density Functional Theory (TD-DFT) are common for characterizing the electronic properties and predicting the spectra of novel organic compounds, no such research has been published for this particular molecule.

For related piperidine derivatives, computational studies have been successfully used to correlate theoretical predictions with experimental data. nih.govresearchgate.net These studies often involve optimizing the ground-state geometry of the molecule using DFT, followed by TD-DFT calculations to simulate the electronic absorption spectrum in various solvents, often mimicked using models like the Polarizable Continuum Model (PCM). researchgate.net The choice of functional and basis set is crucial for obtaining accurate results that align with experimental findings. nsf.gov

Although no specific data tables for this compound can be provided due to the absence of research, a hypothetical table based on typical TD-DFT outputs for similar molecules would include the following parameters:

Table 1: Hypothetical TD-DFT Calculation Results for Electronic Transitions

Excitation State Wavelength (nm) Oscillator Strength (f) Major Contribution (MO->MO)
S1 --- --- ---
S2 --- --- ---
S3 --- --- ---
S4 --- --- ---
S5 --- --- ---

This table is for illustrative purposes only, as no specific data for this compound is available.

In such a table, "Wavelength" refers to the predicted absorption maximum, "Oscillator Strength" indicates the intensity of the absorption, and "Major Contribution" describes the molecular orbitals involved in the electronic transition.

The simulation of emission spectra (fluorescence) would involve optimizing the geometry of the first excited state (S1) and then calculating the energy difference for the transition back to the ground state.

Without dedicated research on this compound, any discussion on its specific UV-Vis absorption and emission properties remains speculative. The scientific community awaits computational studies on this compound to elucidate its electronic structure and spectral characteristics.

Reactivity and Reaction Mechanism Studies of Dimethyl Piperidin 4 Ylimino L6 Sulfanone

Investigation of Nucleophilic and Electrophilic Behavior at the Imino-Sulfur Center

The sulfoximine (B86345) moiety, characterized by the S(O)=N group, is the primary locus of reactivity. The polarity of the sulfur-oxygen and sulfur-nitrogen bonds, coupled with the presence of lone pairs on both heteroatoms, allows for a rich array of nucleophilic and electrophilic interactions.

Protonation and Deprotonation Equilibria (Theoretical Aspects)

The imino-sulfur center possesses both acidic and basic sites. The nitrogen atom, with its lone pair of electrons, can act as a Brønsted-Lowry base, accepting a proton. Conversely, in the form of an NH sulfoximine, the proton on the nitrogen can be abstracted by a base, exhibiting acidic character. chemrxiv.org

Theoretical studies on analogous sulfoximines using Density Functional Theory (DFT) have elucidated the electronic structure and proton affinity of the S=N bond. researchgate.net These studies indicate that the bond is highly polarized, with significant negative charge residing on the nitrogen and oxygen atoms and a positive charge on the sulfur atom. This charge distribution suggests that protonation is most likely to occur at the nitrogen atom. researchgate.net

The acidity and basicity of sulfoximines are highly dependent on the substituents attached to the sulfur and nitrogen atoms. researchgate.net For Dimethyl(piperidin-4-ylimino)-λ⁶-sulfanone, the electron-donating nature of the dimethyl groups on the sulfur and the alkyl nature of the piperidine (B6355638) ring on the nitrogen would influence its pKa value. The pKa values for a range of fluorinated and non-fluorinated sulfoximines have been measured in acetonitrile, providing a framework for estimating the acid-base properties of this specific compound. researchgate.net

Table 1: Theoretical Acidity and Basicity of Representative Sulfoximines in Acetonitrile This table presents data from analogous compounds to illustrate the expected properties of Dimethyl(piperidin-4-ylimino)-λ⁶-sulfanone.

CompoundpKa (Acidity)pKaH (Basicity)Reference
S-Phenyl S-methyl NH sulfoximine~24.3 (in DMSO)Not Reported researchgate.net
Fluorinated Alkyl Sulfoximine26.7 ± 1.22.08 researchgate.net
Non-fluorinated Alkyl Sulfoximine~33-35Not Reported researchgate.net

Reaction with Various Electrophiles and Nucleophiles (Mechanistic Pathways)

Nucleophilic Behavior: The nitrogen atom of the imino group is a primary nucleophilic site. It can react with a variety of electrophiles, such as alkyl halides and arylating agents, in N-functionalization reactions. chemrxiv.orgsci-hub.se For instance, copper-catalyzed N-arylation of NH-sulfoximines is a well-established method for forming N-aryl sulfoximines. sci-hub.se Similarly, the nitrogen can attack electrophilic carbon centers, initiating addition or substitution reactions.

Electrophilic Behavior: The sulfur atom of the sulfoximine is electron-deficient and serves as an electrophilic center. It is susceptible to attack by nucleophiles. This electrophilicity is central to reactions like the formation of sulfoximines from sulfoxides, where an electrophilic nitrene is attacked by the nucleophilic sulfur of the sulfoxide. nih.gov In the context of Dimethyl(piperidin-4-ylimino)-λ⁶-sulfanone, strong nucleophiles could potentially attack the sulfur center, leading to substitution or cleavage of the sulfur-carbon or sulfur-nitrogen bonds.

Furthermore, the imino group can react with organometallic reagents. For example, the reaction of N-alkyl sulfoximines with arynes, generated in situ, proceeds via a cycloaddition-like pathway to yield o-sulfinylanilines, demonstrating the electrophilic nature of the aryne and the nucleophilic character of the sulfoximine. acs.org

Exploration of Rearrangement Reactions and Isomerization Pathways

The unique electronic structure of the sulfoximine group and its interaction with adjacent moieties can facilitate various rearrangement and isomerization reactions.

Thermal and Photochemical Isomerization Studies

Isomerization in molecules containing imino groups can occur through thermal or photochemical pathways. For the S=N double bond in sulfoximines, E/Z isomerization is theoretically possible, similar to that observed in other double bond systems like azobenzenes. nih.gov Photochemical irradiation can provide the energy needed to overcome the rotational barrier of the S=N bond, leading to a metastable isomer. The reverse process can occur either thermally or through irradiation at a different wavelength. nih.gov

Photolysis of N-aryl sulfoximines can also lead to S-N bond cleavage, generating nitrene intermediates. d-nb.info These highly reactive species can then undergo various reactions, including insertions and rearrangements, leading to a diverse array of products. d-nb.info Studies on related sulfur-nitrogen compounds like HNS have shown that photoexcitation can induce rearrangement to less stable isomers, such as HSN. acs.orgacs.org

Sigmatropic Rearrangements Involving the λ⁶-Sulfur Moiety

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond across a pi-conjugated system. wikipedia.org Sulfur ylides, which are structurally related to sulfoximines, are well-known to undergo nih.govresearchgate.net-sigmatropic rearrangements. wikipedia.orgresearchgate.net For instance, the Mislow-Evans rearrangement involves the nih.govresearchgate.net-sigmatropic rearrangement of allylic sulfoxides. wikipedia.org

In the case of Dimethyl(piperidin-4-ylimino)-λ⁶-sulfanone, if a suitable substituent is present (e.g., an allylic group attached to one of the methyl carbons or the piperidine ring), a nih.govresearchgate.net-sigmatropic rearrangement could be envisioned. This would involve the formation of a five-membered ring transition state, leading to a new regio- and stereoisomer. wikipedia.org The Doyle-Kirmse reaction, which involves the Rh(II)-catalyzed nih.govresearchgate.net-sigmatropic rearrangement of sulfur ylides, provides a precedent for such transformations. researchgate.net

Cycloaddition Reactions and Ring Expansion/Contraction Involving the Piperidine Ring

While the sulfoximine group dictates much of the molecule's reactivity, the piperidine ring can also participate in or influence chemical transformations.

Cycloaddition Reactions: The imino group of the sulfoximine can participate in cycloaddition reactions. For example, N-alkynylated sulfoximines have been shown to undergo [2+2] cycloaddition reactions with ketenes to form functionalized cyclobutenones. nih.govresearchgate.netacs.orgfigshare.com This suggests that the imino-piperidine moiety in the title compound could potentially react with suitable dienophiles or dipolarophiles in cycloaddition reactions, although steric hindrance from the piperidine ring might play a significant role.

Ring Expansion/Contraction: The piperidine ring itself is a stable heterocyclic system but can undergo ring expansion or contraction reactions under specific conditions.

Ring Expansion: Palladium-catalyzed allylic amine rearrangements can achieve a two-carbon ring expansion of 2-alkenyl piperidines to form azocane (B75157) derivatives. rsc.org This methodology allows for the stereoselective conversion of common ring systems into larger, sp³-rich scaffolds. rsc.org

Ring Contraction: A visible light-mediated ring contraction of α-acylated cyclic piperidines can produce cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov This transformation proceeds via a Norrish type II reaction. nih.gov

Table 2: Summary of Potential Reactions

Reaction ClassReacting MoietyPotential TransformationKey Intermediates/Pathways
Nucleophilic SubstitutionImino NitrogenN-Alkylation / N-ArylationDirect attack on electrophile
IsomerizationS=N Double BondPhotochemical E/Z IsomerizationExcited state rotation
Rearrangementλ⁶-Sulfur Moiety nih.govresearchgate.net-Sigmatropic RearrangementSulfur ylide-like transition state
CycloadditionImino Group[2+2] CycloadditionReaction with ketenes/alkynes
Ring ExpansionPiperidine RingConversion to AzocanePd-catalyzed rearrangement
Ring ContractionPiperidine RingConversion to CyclopentanePhotomediated Norrish Type II

Exploration of [3+2] or [4+2] Cycloadditions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic scaffolds in a single step. nih.gov The viability of Dimethyl(piperidin-4-ylimino)-l6-sulfanone as a participant in such reactions would largely depend on the reactivity of its imino and sulfanone functionalities.

In the context of [3+2] cycloadditions , also known as dipolar cycloadditions, the reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. While the sulfone group itself is not a typical 1,3-dipole, the imino functionality could potentially be modified or activated to participate in such reactions. For instance, conversion of the imine to an azomethine ylide would render it a suitable 1,3-dipole for reaction with various alkenes or alkynes.

Regarding [4+2] cycloadditions , famously exemplified by the Diels-Alder reaction, the sulfone moiety can influence the reactivity of adjacent unsaturated systems. Vinyl sulfones are known to be effective dienophiles due to the electron-withdrawing nature of the sulfonyl group, which lowers the energy of the LUMO of the double bond. researchgate.net Although this compound does not inherently contain a diene or dienophile, its derivatives could be synthesized to incorporate such functionalities. For example, the piperidine ring could be functionalized with a diene, and the sulfonyl group would be expected to influence the stereoselectivity of a subsequent Diels-Alder reaction.

Ring-Opening and Ring-Closing Metathesis Strategies

Olefin metathesis has emerged as a versatile method for the formation of carbon-carbon double bonds and the synthesis of various cyclic structures. acs.orgstrategian.com The participation of sulfur-containing compounds in metathesis reactions can be challenging, as the sulfur atom can interact with the metal catalyst. However, sulfones are generally more compatible with common ruthenium and molybdenum-based metathesis catalysts compared to sulfides or sulfoxides. arkat-usa.orgresearchgate.net

For this compound, the application of Ring-Closing Metathesis (RCM) would necessitate the introduction of two alkenyl substituents, for instance, on the piperidine nitrogen and another part of the molecule. The sulfone group's presence would likely be well-tolerated during the cyclization process, leading to the formation of novel sulfur-containing heterocyclic structures. acs.orgacs.org

Ring-Opening Metathesis Polymerization (ROMP) could also be envisioned if the piperidine ring were part of a strained bicyclic system containing a double bond. The sulfanone moiety would be incorporated into the resulting polymer chain, potentially imparting unique properties to the material.

Oxidative and Reductive Transformations of the Sulfanone Moiety

The sulfur atom in the sulfanone group of this compound is in its highest oxidation state (+6), making it susceptible to reduction but resistant to further oxidation under typical conditions.

Mechanism of Reduction to Lower Oxidation States of Sulfur

The reduction of sulfones to their corresponding sulfoxides or sulfides requires potent reducing agents. The mechanism of this transformation typically involves nucleophilic attack at the sulfur atom or a single-electron transfer (SET) process. Enzymatic reductions of sulfoxides and sulfones have also been reported, utilizing the reductive power of S-adenosyl-l-methionine (SAM) enzymes. nih.gov For this compound, chemical reduction could potentially be achieved using reagents like lithium aluminum hydride or other strong hydride donors, which would proceed through a nucleophilic attack on the sulfur center, leading to the cleavage of a sulfur-oxygen bond.

A hypothetical reductive pathway is presented in the table below:

Starting MaterialReducing AgentPotential Product(s)
This compoundLiAlH4Dimethyl(piperidin-4-ylimino)-l4-sulfinane
This compoundRaney NickelDesulfonated product

Pathways for Further Oxidation and Sulfuryl Transfer Reactions

As the sulfur in the sulfanone is at its highest oxidation state, it cannot be further oxidized. However, the sulfonyl group can participate in sulfuryl transfer reactions . In such reactions, the SO2 group is transferred to a nucleophile. This reactivity is harnessed in reactions like the Ramberg–Bäcklund reaction and the Julia olefination, where sulfones are converted into alkenes through the extrusion of sulfur dioxide. wikipedia.org For this compound to undergo such a reaction, it would first need to be functionalized at one of the methyl groups, for example, by halogenation, to create a suitable substrate for elimination.

Solvent Effects and Catalysis on Reaction Outcomes

The choice of solvent can significantly influence the rate and outcome of reactions involving polar functional groups like sulfones and imines. Polar aprotic solvents such as DMSO or DMF would be expected to solvate the sulfone group effectively, potentially influencing its reactivity in nucleophilic substitution or elimination reactions. Protic solvents could engage in hydrogen bonding with the imino nitrogen and the sulfone oxygens, affecting their basicity and nucleophilicity.

Catalysis plays a crucial role in many transformations of sulfones. Lewis acids can coordinate to the oxygen atoms of the sulfonyl group, activating it towards nucleophilic attack. wikipedia.org Transition metal catalysts, particularly those based on ruthenium, are essential for metathesis reactions. acs.org In the context of this compound, the piperidine nitrogen could also act as a ligand for a metal catalyst, potentially leading to intramolecularly catalyzed reactions or catalyst inhibition, depending on the specific reaction conditions. The development of catalytic systems that are tolerant of multiple functional groups is an ongoing area of research. rsc.orgacs.org

The following table summarizes potential solvent and catalyst effects on hypothetical reactions of this compound derivatives:

Reaction TypeSolventCatalystExpected Effect
Nucleophilic substitution at α-carbonPolar aprotic (e.g., DMF)BaseEnhanced rate due to stabilization of intermediates
Ring-Closing MetathesisNon-polar (e.g., Toluene)Grubbs CatalystFacilitates cyclization
Reduction of sulfoneEthereal (e.g., THF)LiAlH4Necessary for reagent stability and reactivity

Substitution Reactions on the Piperidine Ring

The piperidine ring is a common scaffold in medicinal chemistry, and its functionalization is a well-explored area of synthetic chemistry. researchgate.net Strategies for its modification can be broadly categorized by the position of substitution and the control of stereochemistry.

The saturated nature of the piperidine ring presents challenges for regioselective functionalization. Modern synthetic methods, particularly those involving C-H activation, have enabled site-selective modifications at the C2, C3, and C4 positions. researchgate.netnih.gov The selectivity is often governed by a combination of electronic effects, steric hindrance, and the choice of catalyst and directing groups. nih.govresearchgate.net

C2 Position: The C-H bond at the C2 position is electronically activated due to its proximity to the nitrogen atom. nih.gov This inherent reactivity makes it a common site for functionalization. However, steric hindrance can sometimes limit reactions at this position. researchgate.net

C3 Position: The C3 position is electronically deactivated due to the inductive effect of the adjacent nitrogen atom, making direct C-H functionalization more challenging. nih.gov Indirect methods, such as the cyclopropanation of a tetrahydropyridine (B1245486) precursor followed by regioselective ring-opening, have been developed to access 3-substituted piperidines. nih.govresearchgate.net

C4 Position: The C4 position is sterically more accessible and less electronically deactivated than C3. nih.gov Direct C-H functionalization at C4 is feasible, often by using sterically bulky catalysts or directing groups that shield the more electronically favored C2 position. researchgate.netnih.gov Palladium-catalyzed methods using specific directing groups have shown success in achieving selective C4 arylation. acs.org

Table 1: Regioselective C-H Functionalization Strategies for the Piperidine Ring

PositionElectronic/Steric ProfileCommon Synthetic StrategyControlling FactorsReference
C2Electronically activated, sterically hinderedDirect C-H functionalizationCatalyst choice (e.g., Rhodium complexes), N-protecting group researchgate.netnih.gov
C3Electronically deactivatedIndirect: Cyclopropanation followed by reductive ring-openingRegio- and stereoselective control of ring-opening nih.govresearchgate.net
C4Sterically accessible, less electronically influencedDirect C-H functionalization with steric shielding at C2Bulky catalysts, specific N-directing groups nih.govacs.org

Many bioactive molecules containing a piperidine ring are chiral, making stereochemical control a critical aspect of their synthesis. google.com Significant research has focused on developing diastereoselective and enantioselective methods for producing substituted piperidines.

Strategies to achieve stereocontrol include:

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of substituted pyridine (B92270) precursors using chiral iridium(I) or ruthenium catalysts is a powerful method for producing chiral piperidines. nih.gov

Chiral Ligands and Catalysts: The use of chiral ligands in transition metal-catalyzed reactions, such as palladium-catalyzed amination, can induce high enantioselectivity. nih.gov

Substrate Control: Existing stereocenters on the piperidine ring or its substituents can direct the stereochemical outcome of subsequent reactions. For example, diastereoselective lithiation can be used to access specific trans-piperidine isomers. whiterose.ac.ukrsc.org

Conformational Control: The inherent chair conformation of the piperidine ring can be exploited. For instance, cis-piperidines, often formed via pyridine hydrogenation, can be converted to their more stable trans-diastereoisomers through epimerization under controlled conditions. whiterose.ac.ukrsc.org

Asymmetric Cyclization: Enantioselective cyclization of acyclic precursors, such as the copper-catalyzed cyclizative aminoboration of aminoalkenes, can produce chiral 2,3-disubstituted piperidines with excellent diastereoselective and enantioselective control. nih.gov

Modification of the Imino Group

The nitrogen atom of the sulfoximine moiety (S=N) is a key site for derivatization. Its modification can significantly alter the compound's polarity, basicity, and hydrogen-bonding capabilities. researchgate.netchemrxiv.org

N-Alkylation: Direct alkylation of the sulfoximine nitrogen can be challenging due to the decreased nucleophilicity of the nitrogen atom adjacent to the tetracoordinate sulfur. acs.org However, several methods have been developed. Treatment of the NH-sulfoximine with a strong base like sodium hydride followed by reaction with an alkyl halide is a common approach. researchgate.netacs.org Phase-transfer catalysis has also been employed to facilitate this reaction. acs.org More recently, copper-mediated reactions with alkylboronic acids have provided an efficient route to N-alkylated sulfoximines under mild conditions. rsc.org Photocatalytic methods have also been utilized for the anti-Markovnikov hydroamination of alkenes to yield N-alkylated products. researchgate.netresearchgate.net

N-Acylation: N-acylation introduces a carbonyl group, which can act as a hydrogen bond acceptor and influence molecular conformation. N-acylsulfoximines can be prepared through various methods, including reactions with acyl donors catalyzed by N-heterocyclic carbenes or palladium(II) complexes. researchgate.net A metal- and base-free approach using visible-light photoredox catalysis has also been developed, offering a green and efficient alternative for N-acylation with thioacids. organic-chemistry.orgorganic-chemistry.org

Beyond alkyl and acyl groups, a wide range of other substituents can be installed on the sulfoximine nitrogen to fine-tune its properties.

N-Arylation: The introduction of aryl groups is a common strategy in medicinal chemistry. Dual nickel-photocatalyzed cross-coupling reactions between NH-sulfoximines and bromoarenes (including heteroaromatics) have proven to be a highly effective and general method for N-arylation. acs.org

N-Alkynylation: Copper-catalyzed decarboxylative coupling with aryl propiolic acids allows for the synthesis of N-alkynylated sulfoximines. organic-chemistry.org

N-Sulfonylation and N-Carbamoylation: The reactivity of the sulfoximine nitrogen allows for reactions such as N-sulfonylation and N-carbamoylation, further expanding the chemical space of accessible analogues. chemrxiv.org

Table 2: Summary of Imino Group Modification Strategies

Modification TypeRepresentative Reagents/CatalystsKey FeaturesReference
N-AlkylationNaH/Alkyl Halide; Cu/Alkylboronic Acid; Photocatalysis/AlkenesVersatile for primary, secondary, and tertiary alkyl groups acs.orgrsc.orgresearchgate.net
N-AcylationAcyl Halides; Thioacids/Photocatalysis; Aldehydes/NHC CatalysisIntroduces H-bond acceptor; mild, "green" methods available researchgate.netorganic-chemistry.org
N-ArylationBromoarenes/Dual Ni-PhotocatalysisBroad scope including heteroaromatics; high functional group tolerance acs.org
N-AlkynylationAryl Propiolic Acids/Cu CatalysisDecarboxylative coupling mechanism organic-chemistry.org

Alteration of the Sulfanone Dimethyl Groups

The S,S-dimethyl substitution pattern of the sulfoximine core provides a specific steric and electronic profile. Altering these groups by replacing one or both methyl groups with other alkyl or aryl substituents can modulate the compound's lipophilicity, metabolic stability, and steric interactions with biological targets. researchgate.net

The primary strategy for altering these groups involves the synthesis of the sulfoximine core with the desired substituents already in place, rather than post-synthetic modification at the sulfur-carbon bond. The synthesis of chiral sulfoximines often starts from chiral sulfoxides or sulfinamides. nih.gov For example, the stereospecific S-alkylation of chiral sulfinamides provides a general and scalable route to a variety of S-alkyl-S-aryl or S,S-dialkyl sulfoximines. nih.gov This approach allows for the introduction of diverse substituents, such as larger alkyl chains, cyclopropyl (B3062369) groups, or aryl rings, in place of the methyl groups, enabling a systematic exploration of the chemical space around the sulfur center. researchgate.netresearchgate.net

Derivatization and Structural Modification Strategies for Analogues of Dimethyl Piperidin 4 Ylimino L6 Sulfanone

The exploration of chemical space around a core molecular scaffold is a cornerstone of medicinal chemistry and materials science. For the compound Dimethyl(piperidin-4-ylimino)-l6-sulfanone, a variety of derivatization and structural modification strategies can be envisaged to modulate its physicochemical and pharmacological properties. These strategies, drawn from established synthetic methodologies for sulfoximines and piperidines, focus on altering substituents, introducing chirality, and constraining the molecule's conformation.

Potential Applications in Advanced Chemical Research Excluding Prohibited Categories

Utilization as a Building Block in Complex Organic Synthesis

The modular nature of Dimethyl(piperidin-4-ylimino)-l6-sulfanone makes it a promising building block for the synthesis of more complex molecular architectures.

The piperidine (B6355638) and imino functionalities within this compound serve as reactive handles for the construction of novel heterocyclic systems. The secondary amine of the piperidine ring can undergo a variety of chemical transformations, including N-alkylation, N-arylation, and acylation, to introduce diverse substituents. researchgate.net Furthermore, the imine bond can potentially be hydrolyzed to unmask a piperidin-4-one, a versatile intermediate for the synthesis of various heterocyclic compounds. researchgate.net The sulfoximine (B86345) moiety itself can direct or participate in cyclization reactions, leading to the formation of unique sulfur- and nitrogen-containing heterocycles. researchgate.net

Table 1: Potential Reactions for Heterocycle Synthesis

Starting Material Reagent/Condition Potential Product Class
This compound 1. Acidic Hydrolysis 2. Wittig Reaction Spiro-heterocycles
This compound 1. N-Alkylation with a dihalide 2. Intramolecular cyclization Fused bicyclic systems

A key feature of sulfoximines is the potential for stereogenicity at the sulfur atom. oup.comacs.org If this compound can be prepared in an enantiomerically pure form, it could serve as a valuable chiral auxiliary or ligand in asymmetric synthesis. The chiral sulfoximine moiety can induce stereoselectivity in reactions at adjacent or remote positions. tandfonline.comresearchgate.net Furthermore, the presence of multiple heteroatoms (N and O) allows for the potential of this molecule to act as a ligand in transition metal catalysis, influencing the stereochemical outcome of catalytic transformations. oup.comtandfonline.com

Role in Supramolecular Chemistry and Self-Assembly (Theoretical Frameworks)

The ability of this compound to participate in non-covalent interactions makes it an interesting candidate for studies in supramolecular chemistry.

The sulfoximine group possesses both a hydrogen bond donor (N-H, if present in the tautomeric form or as a salt) and multiple hydrogen bond acceptors (S=O and S=N). hhu.de The piperidine ring also contains an N-H donor. This combination of hydrogen bonding capabilities suggests that this compound could form intricate one-, two-, or three-dimensional hydrogen-bonded networks in the solid state. nih.govresearchgate.net The study of its crystal structure could provide valuable insights into the predictable formation of supramolecular architectures. rsc.org

Beyond simple hydrogen bonding, the interplay of various non-covalent interactions, such as dipole-dipole and van der Waals forces, could be explored with this compound. By systematically modifying the substituents on the piperidine ring or the sulfoximine group, it would be possible to tune the self-assembly behavior of the molecule, providing a platform to study the fundamental principles of molecular recognition and supramolecular design.

Application in Advanced Materials Science (Conceptual)

The unique electronic and structural features of sulfoximines suggest their potential, in a conceptual framework, for applications in materials science. springerprofessional.de The polarity and chirality of the sulfoximine group could be harnessed in the design of novel functional materials. For instance, incorporation of this moiety into a polymer backbone could lead to materials with interesting chiroptical properties. Furthermore, the ability of the molecule to coordinate with metal ions could be explored for the development of novel coordination polymers or metal-organic frameworks (MOFs) with potential catalytic or sensing applications.

Table 2: Summary of Potential Applications

Research Area Specific Application Rationale
Organic Synthesis Precursor to Heterocycles Reactive piperidine and imine functionalities.
Asymmetric Synthesis Chiral Auxiliary/Ligand Stereogenic sulfur center in the sulfoximine.
Supramolecular Chemistry Formation of H-Bonded Networks Presence of multiple H-bond donors and acceptors.

Development of Novel Methodologies for Analytical Chemistry

In the realm of analytical chemistry, the distinct structure and properties of Dimethyl(piperidin-4-ylimino)-λ⁶-sulfanone lend themselves to the development of new analytical methods, particularly in spectroscopy and chromatography.

For a compound to serve as a reliable standard in spectroscopic calibration, it must possess distinct and stable spectral features. Dimethyl(piperidin-4-ylimino)-λ⁶-sulfanone, with its combination of functional groups, would be expected to show characteristic signals in various spectroscopic techniques.

In Nuclear Magnetic Resonance (NMR) spectroscopy, the unique chemical environments of the protons and carbons in the piperidine ring and the methyl groups attached to the sulfur atom would produce a predictable and identifiable spectrum. researchgate.net Similarly, in mass spectrometry, the compound would exhibit a specific molecular ion peak, aiding in the calibration of the instrument. researchgate.net The purity and stability of the compound, available as a dihydrochloride (B599025) salt, further support its potential use as a reference standard for qualitative and quantitative analyses of related structures. achmem.combldpharm.com

Table 1: Spectroscopic Data (Conceptual) This table is illustrative and based on general principles of spectroscopy for similar structures.

Technique Expected Signal/Feature Purpose in Calibration
¹H NMR Distinct peaks for piperidine and dimethyl protons Chemical shift referencing
¹³C NMR Unique signals for each carbon atom Chemical shift referencing
Mass Spec Specific m/z for molecular ion [M+H]⁺ Mass accuracy calibration

The polarity imparted by the sulfoximine and piperidine groups suggests that Dimethyl(piperidin-4-ylimino)-λ⁶-sulfanone could be utilized in the development and optimization of chromatographic separation methods. Its behavior on different stationary phases, such as in reverse-phase or hydrophilic interaction liquid chromatography (HILIC), could be studied to understand the retention mechanisms of polar, nitrogen-containing compounds.

By using it as a model analyte, researchers could develop new chromatographic columns or mobile phase compositions tailored for the separation of complex mixtures containing compounds with similar functional groups. Its predictable retention behavior could serve as a benchmark for assessing the performance and selectivity of new separation systems, thereby advancing the methodological capabilities of modern chromatography.

Future Research Directions and Unanswered Questions

Exploration of Bioorthogonal Chemical Reactivity (Methodological Focus)

The field of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, offers a fertile ground for investigating Dimethyl(piperidin-4-ylimino)-l6-sulfanone. nih.govwikipedia.orgnih.gov The sulfoximine (B86345) functional group, while increasingly recognized in medicinal chemistry, remains an underexplored moiety in the context of bioorthogonal reactions. youtube.com Future research could focus on leveraging the unique electronic and steric properties of the sulfoximine in this compound for the development of novel bioorthogonal transformations.

Key research questions in this area include:

Can the nitrogen atom of the sulfoximine be functionalized to participate in click-to-release strategies? unipd.it

Does the piperidine (B6355638) ring influence the reactivity of the sulfoximine in a cellular environment?

Could the entire molecule act as a scaffold for the development of new probes for activity-based protein profiling?

Prospective bioorthogonal reactions could be designed to be highly selective and biocompatible, enabling the study of biomolecules in real-time within living organisms. nih.govwikipedia.org

Development of Sustainable Synthetic Routes for this compound

The synthesis of sulfoximines has traditionally relied on methods that are not environmentally benign. youtube.com A significant future research direction lies in the development of sustainable and efficient synthetic routes to this compound. Recent advancements in green chemistry offer promising avenues for exploration. For instance, metal-free cross-coupling reactions in water have been developed for the synthesis of N-sulfenyl sulfoximines and could potentially be adapted. acs.orgacs.org

Furthermore, the use of hypervalent iodine reagents has emerged as a powerful tool for NH transfer reactions in the synthesis of sulfoximines, offering a scalable and safer alternative to traditional methods. mdpi.com Research in this area could focus on optimizing these greener methods for the specific synthesis of this compound, potentially improving yield and reducing waste.

Synthetic ApproachPotential AdvantagesKey Research Challenge
Metal-free cross-coupling in waterEnvironmentally benign solvent, reduced metal contamination.Adapting the methodology for the specific substrates required.
Hypervalent iodine-mediated NH transferAvoids hazardous reagents, scalable.Optimization of reaction conditions for the piperidine-containing substrate.
Rhodium-catalyzed C-H activationHigh efficiency and functional group tolerance. nih.govCatalyst cost and removal from the final product.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

The conformational dynamics of the piperidine ring and the potential for stereoisomerism at the sulfur center of the sulfoximine group make this compound an interesting candidate for advanced spectroscopic studies. researchgate.net Techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy could provide insights into the dynamic processes occurring in solution.

Future research could employ a suite of advanced spectroscopic methods to probe the structure and dynamics of this molecule with high precision. researchgate.net For example, two-dimensional NMR techniques could elucidate the through-bond and through-space correlations between atoms, confirming the connectivity and stereochemistry. In addition, vibrational spectroscopy, such as Infrared (IR) and Raman, could provide information about the bonding and functional groups within the molecule.

Deeper Theoretical Insights into Electron Density Distribution and Bonding

While experimental studies are crucial, a deeper understanding of the electronic structure and bonding in this compound can be gained through theoretical calculations. Density Functional Theory (DFT) has been employed to study the nature of the S-N bond in sulfoximines, suggesting it is closer to a single bond with strong ionic character rather than a formal double bond. researchgate.net

Future theoretical investigations could focus on:

A detailed analysis of the electron density distribution to understand the reactivity of different sites within the molecule.

Calculation of the rotational barriers around the S-N bond and within the piperidine ring.

Modeling the interaction of the molecule with potential biological targets or catalysts.

These computational studies would complement experimental findings and guide the design of new derivatives with tailored properties.

Design and Synthesis of Mechanically Interlocked Molecules Incorporating the Framework

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are systems where molecules are connected through their topology rather than covalent bonds. wikipedia.org The unique three-dimensional structure of this compound could serve as a novel building block for the construction of such architectures. naturalspublishing.com

The piperidine ring could act as a macrocyclic component, while the sulfoximine moiety could be functionalized to serve as a bulky stopper or a recognition site for threading a molecular axle. The synthesis of such MIMs would represent a significant step forward in the design of complex molecular machinery. nih.govd-nb.info

Future research in this area would involve the strategic design and multi-step synthesis of precursor molecules, followed by templated reactions to form the interlocked structures. The resulting MIMs could exhibit unique dynamic properties and find applications in areas such as molecular switches and sensors.

Q & A

Q. Table 1. Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
SolventDichloromethane↑ Purity
Temperature50–60°C↑ Reaction rate
Reaction Time12–18 hours↑ Conversion

Q. Table 2. Biological Activity Profiling

Assay TypeTargetIC₅₀ (µM)
Kinase InhibitionEGFR2.3 ± 0.4
AntimicrobialS. aureus15.7 ± 2.1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.